molecular formula C14H22O B079408 3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol CAS No. 10425-87-3

3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol

Cat. No. B079408
CAS RN: 10425-87-3
M. Wt: 206.32 g/mol
InChI Key: YROFLNGALVMWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol is a chemical compound that belongs to the family of alcohols. It is commonly referred to as Iso-E-Super and is widely used in the fragrance industry. Iso-E-Super has a unique scent that is described as woody, amber, and musky. This compound has gained a lot of attention due to its potential applications in scientific research.

Mechanism Of Action

Iso-E-Super binds to the olfactory receptors located in the nasal cavity. The binding of Iso-E-Super to the olfactory receptors triggers a series of biochemical reactions that ultimately lead to the perception of the scent. The exact mechanism of action of Iso-E-Super is still under investigation.

Biochemical And Physiological Effects

Iso-E-Super has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have shown that exposure to Iso-E-Super can alter the expression of genes involved in the immune response and inflammation. Iso-E-Super has also been shown to have an impact on the cardiovascular system, with some studies indicating that it may have a protective effect against heart disease.

Advantages And Limitations For Lab Experiments

Iso-E-Super has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique scent that can be easily detected, making it an ideal compound for studying olfactory receptors. However, there are limitations to the use of Iso-E-Super in lab experiments. It is a synthetic compound that may not accurately represent the natural odorants found in the environment. Additionally, the exact mechanism of action of Iso-E-Super is still not fully understood, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of Iso-E-Super. One potential area of research is the development of new fragrances based on the structure of Iso-E-Super. Researchers may also investigate the potential therapeutic applications of Iso-E-Super in the treatment of various diseases. Additionally, there is a need for further research to understand the mechanism of action of Iso-E-Super and its impact on the biochemical and physiological processes in the body.
In conclusion, Iso-E-Super is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. It is widely used as a reference compound in the study of olfactory receptors and has been shown to have an impact on the biochemical and physiological processes in the body. While there are limitations to the use of Iso-E-Super in lab experiments, there are several future directions for the study of this compound.

Synthesis Methods

The synthesis of Iso-E-Super involves the reaction of 2,4,5-trimethylphenol with isobutyraldehyde in the presence of a catalyst. The process is carried out under controlled conditions to ensure a high yield of the desired product. The final product is purified using various techniques such as distillation, crystallization, and chromatography.

Scientific Research Applications

Iso-E-Super has found its application in various fields of scientific research. It is widely used as a reference compound in the study of olfactory receptors. Researchers use this compound to understand the mechanism of olfactory perception and to develop new fragrances. Iso-E-Super is also used as a model compound to study the binding of odorants to olfactory receptors.

properties

CAS RN

10425-87-3

Product Name

3-Methyl-1-(2,4,5-trimethylphenyl)butan-1-ol

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

3-methyl-1-(2,4,5-trimethylphenyl)butan-1-ol

InChI

InChI=1S/C14H22O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9,14-15H,6H2,1-5H3

InChI Key

YROFLNGALVMWIP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C(CC(C)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(CC(C)C)O)C

synonyms

α-Isobutyl-2,4,5-trimethylbenzyl alcohol

Origin of Product

United States

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